molecular formula C10H12FN B2548534 4-Fluoro-3,3-dimethylindoline CAS No. 1384081-81-5

4-Fluoro-3,3-dimethylindoline

Cat. No. B2548534
CAS RN: 1384081-81-5
M. Wt: 165.211
InChI Key: RYVMOOSJCPUJCQ-UHFFFAOYSA-N
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Description

“4-Fluoro-3,3-dimethylindoline” is a chemical compound with the CAS Number: 1384081-81-5 . It has a molecular weight of 165.21 and its IUPAC name is 4-fluoro-3,3-dimethylindoline .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3,3-dimethylindoline” is represented by the linear formula: C10H12FN . The InChI code for this compound is 1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

It is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties were not found in the web search results.

Safety and Hazards

The safety information for “4-Fluoro-3,3-dimethylindoline” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P264, P270, P301+P312, P330 . The compound is represented by the exclamation mark pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-fluoro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of 4-Fluoro-3,3-dimethylindoline.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-3,3-dimethylindoline may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would likely be influenced by the specific targets and mode of action of 4-Fluoro-3,3-dimethylindoline.

Pharmacokinetics

The compound’s molecular weight is 16521 , which may influence its absorption and distribution

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that 4-Fluoro-3,3-dimethylindoline would have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3,3-dimethylindoline. For example, factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of similar compounds . .

properties

IUPAC Name

4-fluoro-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVMOOSJCPUJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,3-dimethylindoline

Synthesis routes and methods

Procedure details

A solution of 520 mg of 1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone in 10 ml of concentrated hydrochloric acid is heated at 90° C. for 2 hours. The solution is then treated with sodium bicarbonate until the pH is 7, and extracted with dichloromethane. The organic phase is filtered on a phase-separation column and concentrated under reduced pressure, so as to give 300 mg of 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole in the form of a brown oil, the characteristics of which are the following:
Name
1-(4-fluoro-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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